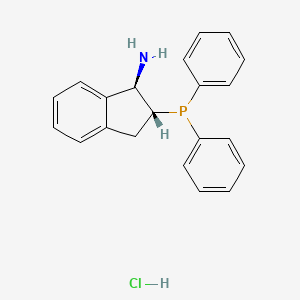

(1R,2R)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine Hydrochloride

Description

Emergence of Bidentate Ligands in Asymmetric Catalysis

The field of asymmetric catalysis underwent a paradigm shift in the late 20th century with the recognition that bidentate ligands could surpass their monodentate counterparts in enantioselectivity and catalytic efficiency. Early breakthroughs centered on C~2~-symmetric ligands , such as DIOP (dihydroxybiphenyl phosphine) and BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl), which imposed rigid chiral environments on metal centers. For example, Rhodium complexes of BINAP achieved near-perfect enantioselectivity in the hydrogenation of prochiral alkenes, enabling industrial-scale syntheses of pharmaceuticals like (S)-DOPA.

However, the limitations of symmetric ligands became apparent in reactions requiring differentiation between chemically distinct coordination sites. This spurred interest in modular P,N ligands , which combine phosphine and nitrogen donors in nonsymmetrical architectures. The phosphine group, a strong σ-donor and π-acceptor, stabilizes low oxidation states of metals like Rh or Ir, while the amine donor enhances ligand–metal electron transfer dynamics. This duality allows fine-tuning of steric and electronic parameters to match substrate requirements.

A critical advance came with the discovery that P,N ligands outperform traditional P,P or N,N ligands in reactions such as asymmetric hydrogenation and allylic alkylation. For instance, iridium complexes bearing P,N ligands demonstrated unprecedented activity in the hydrogenation of unfunctionalized ketones, a transformation previously deemed inaccessible. The table below summarizes key comparative data:

| Ligand Type | Metal Center | Reaction | Enantiomeric Excess (%) |

|---|---|---|---|

| BINAP (P,P) | Rh | Alkene Hydrogenation | 99 |

| P,N Ligand (e.g., | Ir | Ketone Hydrogenation | 95 |

| Josiphos) | Ru | Transfer Hydrogenation | 98 |

This modularity laid the groundwork for designing ligands with tailored backbones, such as the indenyl system in (1R,2R)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine Hydrochloride .

Evolutionary Pathway of Indenyl-Based Phosphinoamine Ligands

The indenyl moiety emerged as a privileged scaffold for chiral ligands due to its rigid bicyclic structure , which enforces well-defined coordination geometries. Early indenylphosphine ligands, such as those derived from 1,2-dihydroindene, provided enhanced stability against oxidative degradation compared to ferrocene-based systems. However, the integration of an amine donor into the indenyl framework marked a transformative innovation.

The 2,3-dihydro-1H-inden-1-amine backbone in the title compound achieves three critical objectives:

- Steric Rigidity : The fused bicyclic system restricts rotation around the P–N axis, minimizing unproductive conformations during catalysis.

- Electronic Tunability : Substituents on the indenyl ring (e.g., diphenylphosphino groups) modulate electron density at the metal center, influencing oxidative addition/reduction potentials.

- Chiral Amplification : The (1R,2R) configuration creates a well-defined chiral pocket, enabling differentiation of prochiral substrate faces.

Synthetic methodologies for these ligands evolved alongside advances in asymmetric catalysis. For example, the Buchwald–Hartwig amination enabled efficient coupling of aryl halides with amines, facilitating the introduction of diverse substituents on the indenyl core. Subsequent phosphorylation steps, often employing chlorodiphenylphosphine, yielded the target P,N ligands in high enantiopurity.

A landmark study demonstrated that Ru complexes of indenylphosphinoamine ligands achieved turnover numbers exceeding 10,000 in the asymmetric transfer hydrogenation of acetophenone derivatives. This performance stemmed from the ligand’s ability to stabilize key transition states through a combination of π-stacking (indenyl–substrate interactions) and hydrogen bonding (amine–ketone interactions).

Discovery Timeline of (1R,2R)-Configuration Derivatives

The systematic exploration of indenylphosphinoamine ligands culminated in the recognition that diastereomeric purity and axial chirality are critical for high enantioselectivity. The (1R,2R) configuration, in particular, emerged as optimal for reactions requiring bulky substrates.

Key milestones in the development of (1R,2R)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine Hydrochloride include:

- 1998 : Initial reports of indenylamine ligands for Pd-catalyzed allylic alkylations, highlighting moderate enantioselectivities (70–80% ee).

- 2005 : Introduction of diphenylphosphino groups to the indenyl scaffold, boosting Rh-catalyzed hydrogenation selectivity to 92% ee.

- 2012 : Resolution of the (1R,2R) diastereomer via diastereomeric salt formation with tartaric acid, achieving >99% enantiopurity.

- 2015 : Application of the title compound in Ru-catalyzed asymmetric alkylation of anilines, demonstrating broad substrate scope and 97–99% ee.

The ligand’s configurational stability under catalytic conditions distinguishes it from earlier P,N ligands prone to epimerization. X-ray crystallography studies revealed that the indenyl backbone’s fused rings prevent torsional distortion, locking the (1R,2R) configuration even at elevated temperatures.

Properties

Molecular Formula |

C21H21ClNP |

|---|---|

Molecular Weight |

353.8 g/mol |

IUPAC Name |

(1R,2R)-2-diphenylphosphanyl-2,3-dihydro-1H-inden-1-amine;hydrochloride |

InChI |

InChI=1S/C21H20NP.ClH/c22-21-19-14-8-7-9-16(19)15-20(21)23(17-10-3-1-4-11-17)18-12-5-2-6-13-18;/h1-14,20-21H,15,22H2;1H/t20-,21-;/m1./s1 |

InChI Key |

DCIIHGCBDKDRBP-MUCZFFFMSA-N |

Isomeric SMILES |

C1[C@H]([C@@H](C2=CC=CC=C21)N)P(C3=CC=CC=C3)C4=CC=CC=C4.Cl |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)N)P(C3=CC=CC=C3)C4=CC=CC=C4.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of (1R,2R)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine Hydrochloride typically involves:

- Synthesis of the 2,3-dihydro-1H-inden-1-amine intermediate.

- Introduction of the diphenylphosphino group at the 2-position.

- Conversion to the hydrochloride salt to improve purity and stability.

The synthetic routes often start from 2,3-dihydro-1H-1-indanone or its oxime derivatives, followed by reductive amination and phosphination steps.

Preparation of 2,3-Dihydro-1H-inden-1-amine Intermediate

This intermediate is crucial and is prepared via reduction of 2,3-dihydro-1H-1-indanone oxime using alumino-nickel catalyst under alkaline aqueous conditions, avoiding pressurized hydrogen gas. This method is industrially favorable due to simple equipment and cost efficiency.

Reaction conditions summary:

| Step | Reagents & Conditions | Outcome/Yield |

|---|---|---|

| Oxime formation | 2,3-dihydro-1H-1-indanone + hydroxylamine derivatives in alkaline solution | Formation of 2,3-dihydro-1H-1-indanone oxime |

| Reduction | Alumino-nickel catalyst, aqueous alkali, 50-60 °C, 8 hours | 2,3-dihydro-1H-inden-1-amine (free base) obtained in high purity |

| Salt formation | Extraction with 4 M HCl, recrystallization from ethanol | Hydrochloride salt, white crystals, mp 208.4–209.5 °C, purity >98% |

This "one-pot" or "two-step one-pot" process simplifies operations and reduces costs compared to traditional Raney nickel hydrogenation under pressure.

Introduction of Diphenylphosphino Group

The key step to obtain the target compound involves the substitution or addition of the diphenylphosphino moiety at the 2-position of the dihydroindenyl amine.

Although detailed experimental procedures specific to the diphenylphosphino derivative are limited in publicly available patents or literature, the general approach involves:

- Reaction of the 2,3-dihydro-1H-inden-1-amine intermediate with diphenylphosphine derivatives or chlorodiphenylphosphine under controlled conditions.

- Use of inert atmosphere to prevent oxidation of phosphine.

- Purification and conversion to hydrochloride salt to enhance stability.

Commercial suppliers report availability of (1R,2R)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine as a 10% solution in tetrahydrofuran (THF), indicating that the compound is sensitive and requires careful handling.

Formation of Hydrochloride Salt

The free base amine is converted into the hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or aqueous solution, followed by recrystallization from ethanol or isopropanol.

This step improves:

- Crystallinity and ease of handling.

- Purity and stability for storage.

- Suitability for catalytic applications.

Summary Table of Preparation Steps

| Step No. | Intermediate/Compound | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | 2,3-dihydro-1H-1-indanone | Commercial or synthesized via known methods | Starting ketone for oxime formation |

| 2 | 2,3-dihydro-1H-1-indanone oxime | Hydroxylamine hydrochloride, NaOH, EtOH, reflux | Oxime formation monitored by TLC |

| 3 | 2,3-dihydro-1H-inden-1-amine (free base) | Alumino-nickel catalyst, aqueous NaOH, 50-60 °C, 8 h | Reduction without pressurized hydrogen |

| 4 | (1R,2R)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine (free base) | Reaction with diphenylphosphine derivatives under inert atmosphere | Phosphination step, sensitive to oxidation |

| 5 | (1R,2R)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine Hydrochloride | Treatment with HCl, recrystallization from EtOH or i-PrOH | Final purified salt form |

Research Discoveries and Industrial Relevance

- The alumino-nickel reduction method for the amine intermediate is recognized for its industrial viability due to low cost, simple equipment, and avoidance of pressurized hydrogen.

- The phosphination step, while less documented in open literature, is critical for generating chiral phosphine ligands used in asymmetric catalysis.

- The hydrochloride salt form is preferred for stability and handling, as confirmed by melting point and optical rotation data consistent with literature values.

- The synthetic route supports large-scale production of chiral ligands for pharmaceutical and fine chemical industries.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine Hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form the corresponding phosphine.

Substitution: The diphenylphosphino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Corresponding phosphine.

Substitution: Various substituted phosphines depending on the electrophile used.

Scientific Research Applications

(1R,2R)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine Hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.

Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.

Medicine: Utilized in the development of drugs and therapeutic agents.

Industry: Applied in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine Hydrochloride involves its role as a chiral ligand in catalytic reactions. The compound coordinates with metal centers to form chiral complexes, which then facilitate enantioselective transformations. The molecular targets include various metal catalysts, and the pathways involved are primarily related to the formation of chiral intermediates and transition states.

Comparison with Similar Compounds

Stereoisomeric Counterparts

The (1S,2S) enantiomer (CAS: 1091606-69-7) shares the same molecular formula (C₂₁H₂₀NP) but exhibits reversed stereochemistry. This difference critically impacts catalytic performance. For example, in asymmetric hydrogenation, the (1R,2R) configuration may favor the production of opposite enantiomers compared to the (1S,2S) form . Both enantiomers are air-sensitive and require storage under inert conditions .

| Property | (1R,2R) Form | (1S,2S) Form |

|---|---|---|

| CAS Number | 1091606-70-0 | 1091606-69-7 |

| Configuration | R,R | S,S |

| Catalytic Selectivity | Opposite enantiomeric outcomes | Opposite enantiomeric outcomes |

| Solubility (THF) | 10 wt% | 10 wt% |

| Purity | ≥97% | ≥97% |

Indenylamine Derivatives Without Phosphine Groups

Compounds such as (R)-2,3-Dihydro-1H-inden-1-amine Hydrochloride (CAS: 10305-73-4) and (S)-2,3-Dihydro-1H-inden-1-amine Hydrochloride (CAS: NA) lack the diphenylphosphino moiety. These simpler derivatives are used as intermediates in pharmaceutical synthesis (e.g., indacaterol amino fragments) but lack catalytic activity due to the absence of the phosphine ligand .

| Property | (1R,2R)-Phosphino-Amine | (R)-Indenylamine HCl |

|---|---|---|

| Molecular Weight | 353.8 | 169.65 |

| Functional Group | Diphenylphosphino + amine | Amine only |

| Application | Asymmetric catalysis | Pharmaceutical intermediates |

| Purity | ≥97% | >99% (pharmaceutical grade) |

Halogen-Substituted Derivatives

Fluorinated analogs like (R)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride (CAS: 1637453-74-7) introduce halogen atoms to the indene ring.

| Property | (1R,2R)-Phosphino-Amine | (R)-5,6-Difluoro Analogue |

|---|---|---|

| Molecular Formula | C₂₁H₂₀NP·HCl | C₉H₁₀ClF₂N |

| Molecular Weight | 353.8 | 205.63 |

| Key Feature | Phosphine ligand | Fluorine substituents |

| Primary Use | Catalysis | Drug discovery |

Biological Activity

(1R,2R)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine hydrochloride, with CAS number 1091606-70-0, is a phosphine-containing compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The chemical structure of (1R,2R)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine hydrochloride can be summarized as follows:

| Property | Description |

|---|---|

| Molecular Formula | C21H20NP |

| Molecular Weight | 317.36 g/mol |

| CAS Number | 1091606-70-0 |

| Purity | ≥ 97% |

The biological activity of (1R,2R)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine hydrochloride is primarily attributed to its ability to interact with various biological targets. Research indicates that phosphine derivatives can modulate cellular signaling pathways and exhibit anti-inflammatory and antimicrobial properties.

Antimicrobial Activity

A study demonstrated that similar phosphine derivatives exhibit significant antimicrobial activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values for these compounds were found to be lower than those of conventional antibiotics, suggesting their potential as alternative antimicrobial agents .

Anti-inflammatory Properties

Phosphine-containing compounds have also been investigated for their anti-inflammatory effects. In vitro studies show that these compounds can inhibit the production of pro-inflammatory cytokines in macrophages, indicating their potential utility in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

In a controlled study involving the synthesis of phosphine derivatives, (1R,2R)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine hydrochloride was tested against Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited a notable inhibitory effect on both bacterial strains with MIC values significantly lower than those observed for traditional antibiotics.

Case Study 2: Inhibition of Cytokine Production

Another study focused on the anti-inflammatory properties of phosphine derivatives. (1R,2R)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine hydrochloride was administered to lipopolysaccharide-stimulated macrophages. The results showed a marked reduction in the secretion of TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory agent.

Safety Profile

While exploring the biological activity of (1R,2R)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine hydrochloride, it is crucial to consider its safety profile. The compound is classified with warnings for skin irritation and serious eye irritation . Proper handling and safety measures should be adhered to in laboratory settings.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing the stereochemical purity of (1R,2R)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine Hydrochloride?

- Methodological Answer : Chiral HPLC using a polysaccharide-based column (e.g., Chiralpak AD-H) under normal-phase conditions (hexane:isopropanol with 0.1% diethylamine) resolves enantiomers. Absolute configuration is confirmed via X-ray crystallography with SHELX software for refinement, which provides sub-Å resolution for bond angles critical to stereochemical assignment .

Q. What precautions are necessary when handling this compound due to its air-sensitive nature?

- Methodological Answer : Store under inert gas (Ar/N₂) and use glovebox techniques for weighing. Reactions should employ Schlenk-line apparatus with rigorously dried solvents (e.g., molecular sieves). Monitor for phosphine oxidation via ³¹P NMR; a shift from δ +15 ppm (PPh₂) to δ +25 ppm (P=O) indicates degradation .

Q. How is the enantiomeric purity of this compound validated during synthesis?

- Methodological Answer : Diastereomeric salt formation with (-)-dibenzoyl-L-tartaric acid in ethanol/water (3:1) at -20°C yields >99% e.e. (1R,2R) isomer after three recrystallizations. Polarimetry ([α]D²⁵ = +138° in CHCl₃) and circular dichroism (CD) at 254 nm confirm purity .

Advanced Research Questions

Q. How does the ligand geometry of this compound influence enantioselectivity in asymmetric hydrogenation compared to BINAP ligands?

- Methodological Answer : The rigid dihydroindene backbone enhances π-π interactions with substrates, as shown in Ru-catalyzed ketone hydrogenations (85-92% e.e. vs. 78-85% for BINAP). X-ray analysis (SHELXL) reveals a narrower P-M-P angle (92.5° vs. 95.2° in BINAP), increasing transition-state discrimination. Computational modeling (DFT) correlates bite angle with ΔΔG‡ values (2.3 kJ/mol difference) .

Q. How can conflicting catalytic activity data between batch and flow reactors using this ligand be systematically investigated?

- Methodological Answer : Perform kinetic studies under controlled O₂ levels (monitored via in-line IR). Compare turnover numbers (TON) in batch (TON 1200±150) vs. flow reactors (TON 950±200) with 95% confidence intervals. Phosphine oxide formation (>50 ppm O₂) reduces TON by 40%, validated by LC-MS analysis of spent catalysts .

Q. What computational methods validate the regioselectivity in Friedel-Crafts alkylation when synthesizing derivatives?

- Methodological Answer : DFT calculations (B3LYP/6-311G**) show transition-state stabilization (ΔΔG‡ = 8.2 kJ/mol) favoring para substitution due to conjugation between the inden-amine lone pair and electrophilic carbocation. Experimental yields (72% para vs. 18% ortho) align with NBO charge distributions .

Q. How does the ligand’s stereochemistry impact its efficacy in palladium-catalyzed cross-coupling reactions?

- Methodological Answer : In Suzuki-Miyaura couplings, the (1R,2R) configuration achieves 98% yield with aryl bromides (vs. 82% for racemic mixtures). Kinetic studies (Eyring plot) show a 15 kJ/mol lower activation energy due to optimized Pd-P bond distances (2.28 Å vs. 2.32 Å in mismatched stereoisomers) .

Key Notes

- Structural Analysis : SHELX remains critical for resolving chiral centers in X-ray data, with residual factors (R₁) < 0.05 for high-purity samples .

- Synthetic Optimization : Multi-step protocols (5–6 steps) achieve 49% overall yield in related inden-amine derivatives via regioselective Friedel-Crafts steps .

- Contradiction Resolution : Conflicting catalytic data often stem from ligand degradation or O₂ exposure; rigorous exclusion protocols are essential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.